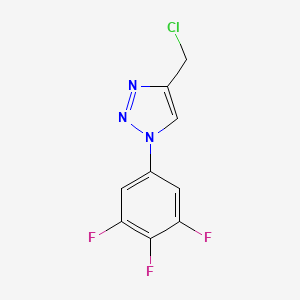
4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H5ClF3N3 and its molecular weight is 247.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole (CAS: 1344062-41-4) is a synthetic compound belonging to the triazole class of heterocycles. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, highlighting its potential therapeutic applications based on recent research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₉H₆ClF₃N₄
- Molecular Weight : 247.60 g/mol
- CAS Number : 1344062-41-4
Biological Activity Overview
Research indicates that triazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound have been investigated in various studies focusing on its antibacterial and anti-inflammatory properties.
Antibacterial Activity
Triazoles have been recognized for their antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25 µg/mL against MRSA strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.25 |
| Triazole Derivative B | E. coli | 0.5 |
| This compound | P. aeruginosa | TBD |
This compound's structure suggests that the trifluorophenyl group may enhance its interaction with bacterial targets due to increased lipophilicity and electron-withdrawing effects.
Anti-inflammatory Activity
In addition to its antibacterial properties, triazoles have shown potential as anti-inflammatory agents. Research indicates that compounds containing the triazole moiety can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The ability of these compounds to modulate inflammatory responses makes them candidates for further investigation in inflammatory diseases.
Case Studies
Several studies have synthesized and tested triazole derivatives for their biological activities:
- Antimicrobial Study : A series of new 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study found that certain modifications in the triazole ring significantly enhanced activity against resistant bacterial strains .
- Structure-Activity Relationship (SAR) : An investigation into the SAR of triazoles revealed that substituents at specific positions on the triazole ring could drastically alter biological activity. For instance, compounds with halogen substitutions exhibited increased potency against Gram-positive bacteria compared to their non-substituted counterparts .
Properties
IUPAC Name |
4-(chloromethyl)-1-(3,4,5-trifluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-3-5-4-16(15-14-5)6-1-7(11)9(13)8(12)2-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPUXNBYPZXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















